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Compound of Interest

Compound Name: Methyl 5-oxohept-6-enoate

Cat. No.: B15478925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of curvicollide C, a polyketide natural product. The presented strategy deviates from

the initially proposed use of "Methyl 5-oxohept-6-enoate" and instead follows a convergent

approach, which has been successfully applied in the literature. This methodology relies on the

synthesis of three key fragments—Western, Central, and Eastern—which are subsequently

coupled to afford the final product. The key coupling reactions employed are a Julia-Kocienski

olefination and a cross-metathesis reaction.

Overall Synthetic Strategy
The total synthesis of curvicollide C is achieved through a convergent strategy, where three

main building blocks are synthesized independently and then combined in a stepwise manner.

This approach allows for flexibility and efficiency in the preparation of the complex natural

product.
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Caption: Convergent synthesis of (+)-Curvicollide C.

Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of the

individual fragments and their subsequent coupling to yield (+)-curvicollide C. All quantitative

data is summarized in the accompanying tables.

Synthesis of the Western Fragment
The synthesis of the western fragment commences from a lactate-derived ethyl ketone and

proceeds through an aldol reaction followed by several functional group manipulations to yield

the target aldehyde.

Table 1: Synthesis of the Western Fragment
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1 Aldol Reaction

Chlorodicyclohex

ylborane, Et3N,

Et2O/pentane,

-55 °C to -80 °C;

then acrolein

Aldol Adduct
single

diastereomer

2
Silyl Ether

Protection

TBSOTf, 2,6-

lutidine, CH2Cl2,

low temperature

Silyl Ether -

3
Reductive

Cleavage
MeLi, THF Diol -

4
Oxidative

Cleavage

NaIO4,

CH2Cl2/H2O

Western

Fragment

(Aldehyde)

-

Protocol for Aldol Reaction: To a solution of the lactate-derived ethyl ketone in a mixture of

diethyl ether and pentane at -55 °C is added chlorodicyclohexylborane and triethylamine. The

reaction mixture is stirred for 1 hour, then cooled to -80 °C. Acrolein is added dropwise, and the

reaction is stirred for an additional 2 hours before quenching with a saturated aqueous solution

of ammonium chloride. The product is extracted with diethyl ether, and the combined organic

layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by flash column chromatography.

Synthesis of the Central Fragment
The central γ-lactone fragment is synthesized from a known α-keto ester. The key steps include

a reduction, oxidative cleavage, and a series of protecting group manipulations and cyclization.

Table 2: Synthesis of the Central Fragment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reaction
Reagents and
Conditions

Product Yield (%)

1 Reduction
LiAlH4, THF, 0

°C
Diol 92

2
Oxidative

Cleavage

NaIO4, THF/pH

7 buffer
Aldehyde 94

3 Vinylation
Vinyllithium, THF,

-78 °C
Allylic Alcohol 89

4
Silyl Ether

Protection

TBSCl,

Imidazole, DMF
TBS Ether 82

5
Silyl Ether

Protection

TMSCl,

Imidazole,

CH2Cl2

TMS Ether 91

6
Oxidative

Cleavage

OsO4 (cat.),

NMO,

PhI(OAc)2,

THF/H2O

Dialdehyde 75

7 Lactol Formation TFA, THF/H2O γ-Lactol 90

8 Oxidation
TPAP, NMO,

CH2Cl2

Central

Fragment (γ-

Lactone)

80

Protocol for Oxidative Cleavage (Step 2): To a solution of the diol in a mixture of THF and pH 7

buffer is added sodium periodate in portions at 0 °C. The reaction mixture is stirred at room

temperature for 2 hours. The mixture is then diluted with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to afford the crude aldehyde, which is used

in the next step without further purification.
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The eastern fragment, a sulfone, is prepared from a known allylic alcohol through a multi-step

sequence involving protection, hydroboration-oxidation, and sulfone formation.

Table 3: Synthesis of the Eastern Fragment

Step Reaction
Reagents and
Conditions

Product Yield (%)

1
Silyl Ether

Protection

TBDPSCl,

Imidazole, DMF
TBDPS Ether -

2
Hydroboration-

Oxidation

9-BBN, THF;

then H2O2,

NaOH

Primary Alcohol -

3 Mesylation
MsCl, Et3N,

CH2Cl2
Mesylate -

4
Sulfone

Formation

1-phenyl-1H-

tetrazole-5-thiol,

K2CO3, DMF

Thioether -

5 Oxidation
m-CPBA,

CH2Cl2

Eastern

Fragment

(Sulfone)

-

Protocol for Sulfone Formation (Step 4 & 5): To a solution of the mesylate in DMF is added 1-

phenyl-1H-tetrazole-5-thiol and potassium carbonate. The mixture is heated to 60 °C and

stirred for 12 hours. After cooling to room temperature, the reaction is diluted with water and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and

concentrated. The crude thioether is dissolved in dichloromethane and cooled to 0 °C. m-

Chloroperoxybenzoic acid (m-CPBA) is added portionwise, and the reaction is stirred for 4

hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate

and brine, dried, and concentrated. The crude product is purified by flash column

chromatography to afford the eastern fragment sulfone.
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The final stages of the synthesis involve the coupling of the three fragments to construct the

carbon skeleton of curvicollide C.

Central Fragment

Coupled Intermediate
(Diene)

Julia-Kocienski Olefination
(KHMDS, THF, -78 °C)

Eastern Fragment

(+)-Curvicollide C

Cross-Metathesis
(Hoveyda-Grubbs II catalyst, CH2Cl2)

Western Fragment
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Caption: Key fragment coupling reactions.

Table 4: Final Assembly of (+)-Curvicollide C
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1
Julia-Kocienski

Olefination

Central

Fragment,

Eastern

Fragment,

KHMDS, THF,

-78 °C

Diene

Intermediate
-

2
Cross-

Metathesis

Diene

Intermediate,

Western

Fragment,

Hoveyda-Grubbs

II catalyst,

CH2Cl2

(+)-Curvicollide

C
42 (over 2 steps)

Protocol for Cross-Metathesis (Step 2): To a solution of the diene intermediate and the western

fragment in degassed dichloromethane is added the Hoveyda-Grubbs second-generation

catalyst. The reaction mixture is stirred at room temperature for 12 hours under an argon

atmosphere. The solvent is then removed under reduced pressure, and the crude product is

purified by flash column chromatography on silica gel to afford (+)-curvicollide C.[1]

Disclaimer: These protocols are intended for informational purposes for qualified researchers

and should be performed in a properly equipped laboratory under appropriate safety

precautions. Yields and reaction conditions may vary and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Curvicollides via Convergent Strategy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478925#methyl-5-oxohept-6-enoate-in-the-
synthesis-of-curvicollides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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